molecular formula C26H35N2O10P B13853964 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate

Cat. No.: B13853964
M. Wt: 566.5 g/mol
InChI Key: PJPABOGKKFWASP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate typically involves the reaction of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl chloride with dibenzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate
  • Glycerol 3-Phosphoethanolamine
  • Phosphatidylcholine
  • Phosphatidylethanolamine

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Dibenzyl Carbamate Phosphate is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C26H35N2O10P

Molecular Weight

566.5 g/mol

IUPAC Name

benzyl N-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy-[2-(phenylmethoxycarbonylamino)ethoxy]phosphoryl]oxyethyl]carbamate

InChI

InChI=1S/C26H35N2O10P/c1-26(2)34-19-23(38-26)20-37-39(31,35-15-13-27-24(29)32-17-21-9-5-3-6-10-21)36-16-14-28-25(30)33-18-22-11-7-4-8-12-22/h3-12,23H,13-20H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

PJPABOGKKFWASP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COP(=O)(OCCNC(=O)OCC2=CC=CC=C2)OCCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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